An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-chlorobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and crucial intermediate in the synthesis of a wide array of organic compounds. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzoic acid core, imparts distinct reactivity and makes it a valuable building block in the fields of pharmaceuticals, agrochemicals, and material science. This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-chlorobenzoic acid, detailed experimental protocols, and an exploration of its applications, with a particular focus on its role in drug development.
Chemical and Physical Properties
4-Bromo-2-chlorobenzoic acid is typically an off-white to white crystalline solid at room temperature.[1] The presence of the electron-withdrawing halogen atoms and the carboxylic acid group influences its chemical behavior, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions.
Table 1: Physical and Chemical Properties of 4-Bromo-2-chlorobenzoic Acid
| Property | Value | References |
| Molecular Formula | C₇H₄BrClO₂ | [2] |
| Molecular Weight | 235.46 g/mol | [2] |
| CAS Number | 59748-90-2 | [2] |
| Appearance | Off-white to white crystalline powder | [1] |
| Melting Point | 171-175 °C | |
| pKa | 2.68±0.25 (Predicted) | [3] |
| LogP | 2.9 (Computed) | [2] |
| Purity | ≥97% |
Table 2: Solubility of 4-Bromo-2-chlorobenzoic Acid
| Solvent | Solubility | References |
| Methanol | Soluble | |
| DMSO | Soluble | [3] |
| Water | Log10 of Water solubility in mol/l (log₁₀WS) is a predicted value. | [4] |
Spectroscopic Data and Interpretation
The structural features of 4-Bromo-2-chlorobenzoic acid can be elucidated through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 4-Bromo-2-chlorobenzoic acid in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the aromatic ring are in different chemical environments, leading to a complex splitting pattern.
¹H NMR (Predicted): The aromatic region (typically 7.0-8.5 ppm) would show three distinct proton signals. The proton ortho to the carboxylic acid group would likely be the most deshielded.
¹³C NMR (Predicted): The carbon spectrum would display seven signals: one for the carboxylic carbon (around 165-175 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-chlorobenzoic acid provides key information about its functional groups.
Table 3: Key IR Absorption Bands for 4-Bromo-2-chlorobenzoic Acid
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Broad band, characteristic of the carboxylic acid hydroxyl group. |
| 1680-1710 | C=O | Strong absorption, corresponding to the carbonyl stretch of the carboxylic acid. |
| 1550-1610 | C=C | Aromatic ring stretching vibrations. |
| 1210-1320 | C-O | Stretching vibration of the carboxylic acid C-O bond. |
| 700-850 | C-Cl, C-Br | Stretching vibrations for the carbon-halogen bonds. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-Bromo-2-chlorobenzoic acid would show a characteristic molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a complex pattern of isotopic peaks (M, M+2, M+4).
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[3] The fragmentation of 4-Bromo-2-chlorobenzoic acid would also involve the cleavage of the carbon-halogen bonds.
Experimental Protocols
Synthesis of 4-Bromo-2-chlorobenzoic Acid
A representative synthesis of 4-Bromo-2-chlorobenzoic acid can be achieved via the oxidation of 4-bromo-2-chlorotoluene. The following is a general procedure and should be adapted and optimized based on laboratory conditions.
Materials:
-
4-bromo-2-chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A mixture of 4-bromo-2-chlorotoluene and a solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition.
-
The reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
After cooling, the excess potassium permanganate is destroyed by the addition of a small amount of sodium bisulfite.
-
The mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is acidified with concentrated hydrochloric acid, leading to the precipitation of 4-Bromo-2-chlorobenzoic acid.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
High-Performance Liquid Chromatography (HPLC) Analysis
Purity analysis of 4-Bromo-2-chlorobenzoic acid can be effectively performed using reversed-phase HPLC.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of acid, e.g., 0.1% phosphoric acid). A typical starting condition could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
Procedure:
-
Prepare a standard solution of 4-Bromo-2-chlorobenzoic acid of known concentration in the mobile phase or a suitable solvent.
-
Prepare the sample solution by dissolving a weighed amount of the synthesized product in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
The purity of the sample is determined by comparing the peak area of the analyte with the total area of all peaks in the chromatogram.
Applications in Drug Development
4-Bromo-2-chlorobenzoic acid and its derivatives are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the preparation of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.
Role as a Precursor for Hypoglycemic Drugs
5-Bromo-2-chlorobenzoic acid, an isomer of the title compound, is a key starting material for the synthesis of Dapagliflozin and Empagliflozin.[6][7] The synthetic strategies often involve the coupling of a derivative of this benzoic acid with a protected glucose moiety. The following diagram illustrates a simplified conceptual workflow for the synthesis of such SGLT2 inhibitors, highlighting the central role of the substituted benzoic acid core.
Caption: Simplified workflow for the synthesis of SGLT2 inhibitors.
This synthetic pathway underscores the importance of 4-Bromo-2-chlorobenzoic acid and its isomers as foundational molecules in the development of modern therapeutics. The specific placement of the halogen atoms allows for regioselective reactions, which are critical in the construction of complex drug molecules.
Safety and Handling
4-Bromo-2-chlorobenzoic acid is classified as acutely toxic if swallowed and is very toxic to aquatic life.[2] It can also cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-2-chlorobenzoic acid is a chemical intermediate with significant utility in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its spectroscopic characteristics, handling procedures, and synthetic applications is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 7. patents.justia.com [patents.justia.com]
